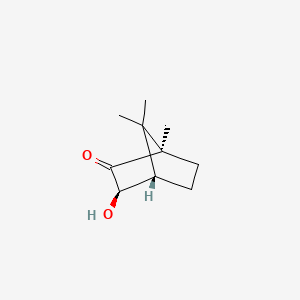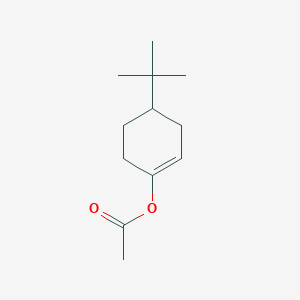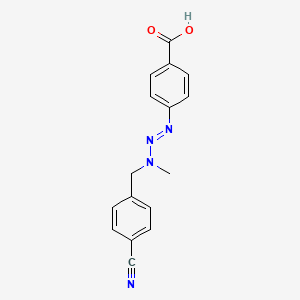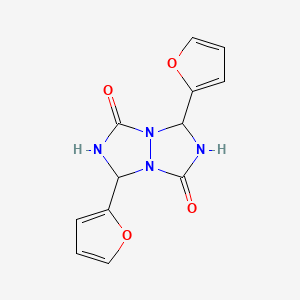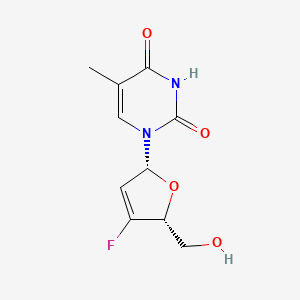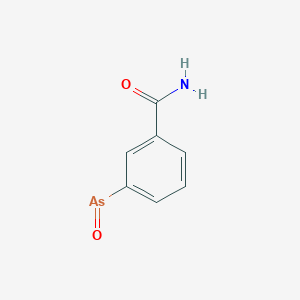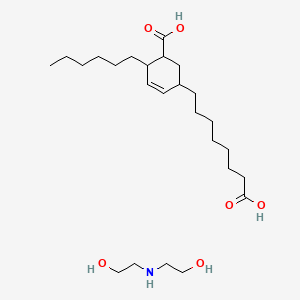
Einecs 269-766-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene is an organic compound and a member of the class of substances known as cycloalkenes. It is a colorless liquid with a sharp smell and is used in various industrial applications. Its chemical formula is C₆H₁₀ . Cyclohexene is commonly produced by the partial hydrogenation of benzene .
Vorbereitungsmethoden
Cyclohexene can be prepared by several methods:
Dehydration of Cyclohexanol: This is one of the most common methods. Cyclohexanol is dehydrated using an acid catalyst such as phosphoric acid.
Partial Hydrogenation of Benzene: This industrial method involves the partial hydrogenation of benzene using a metal catalyst such as palladium or nickel.
Analyse Chemischer Reaktionen
Cyclohexene undergoes various types of chemical reactions:
Oxidation: Cyclohexene can be oxidized to cyclohexanol and cyclohexanone.
Hydration: Hydration of cyclohexene gives cyclohexanol.
Combustion: Cyclohexene can undergo combustion in the presence of air, producing carbon dioxide and water.
Electrophilic Addition: Cyclohexene reacts with bromine to form 1,2-dibromocyclohexane.
Wissenschaftliche Forschungsanwendungen
Cyclohexene has several applications in scientific research:
Industrial Synthesis: It serves as an intermediate in the industrial synthesis of various compounds, including adipic acid and caprolactam, both of which are precursors to nylon.
Spectroscopy Studies: In research settings, cyclohexene is often used as a reference compound in spectroscopy studies due to its easily identifiable characteristics.
Green Chemistry: There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly.
Wirkmechanismus
Cyclohexene exerts its effects through various mechanisms:
Electrophilic Addition: The reaction with bromine is an example of electrophilic addition, where the bromine is polarized by the approaching π bond in the cyclohexene.
Dehydration Reaction: The production of cyclohexene from cyclohexanol involves an E1 mechanism, where the key intermediate is the cyclohexyl cation.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene can be compared with other similar compounds such as cyclohexane:
Cyclohexane: Cyclohexane is a saturated hydrocarbon composed of single bonds, whereas cyclohexene is an unsaturated hydrocarbon featuring a double bond.
Cyclohexanol: Cyclohexanol is an alcohol that can be dehydrated to form cyclohexene.
Cyclohexene’s unique structure and reactivity make it a valuable compound in various industrial and research applications.
Eigenschaften
CAS-Nummer |
68324-22-1 |
|---|---|
Molekularformel |
C25H47NO6 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C21H36O4.C4H11NO2/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;6-3-1-5-2-4-7/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);5-7H,1-4H2 |
InChI-Schlüssel |
DCDKFIZYBRYJPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)NCCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



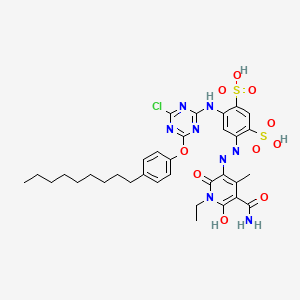
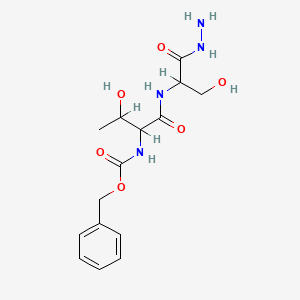
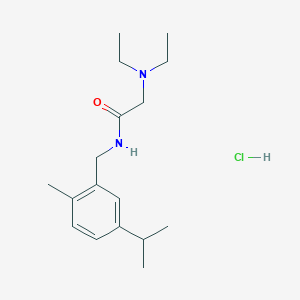
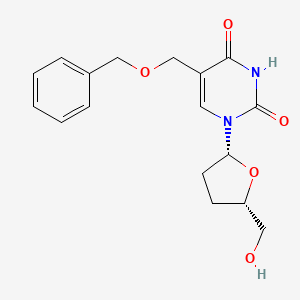
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
